5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl-

LogP lipophilicity bioavailability tuning

5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- (CAS 64677-94-7) is a tetra-substituted pyrimidine derivative bearing a pendant carboxylic acid moiety at position 5 and a 4-methoxybenzyl substituent at position 2. With a molecular formula of C₁₅H₁₆N₂O₄ and molecular weight of 288.30 g/mol, it belongs to the broader alkoxybenzyl-substituted pyrimidylacetic acid class, members of which were originally synthesized and evaluated as potential hypocholesteremic and antitumor agents.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
CAS No. 64677-94-7
Cat. No. B12107214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl-
CAS64677-94-7
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)CC2=CC=C(C=C2)OC)CC(=O)O
InChIInChI=1S/C15H16N2O4/c1-9-12(8-14(18)19)15(20)17-13(16-9)7-10-3-5-11(21-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,18,19)(H,16,17,20)
InChIKeyIFCSEEAOHKJMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 64677-94-7 Procurement: The 4-Methoxybenzyl Modification Defines This 6-Hydroxy-5-pyrimidineacetic Acid Scaffold


5-Pyrimidineacetic acid, 6-hydroxy-2-(4-methoxybenzyl)-4-methyl- (CAS 64677-94-7) is a tetra-substituted pyrimidine derivative bearing a pendant carboxylic acid moiety at position 5 and a 4-methoxybenzyl substituent at position 2 . With a molecular formula of C₁₅H₁₆N₂O₄ and molecular weight of 288.30 g/mol, it belongs to the broader alkoxybenzyl-substituted pyrimidylacetic acid class, members of which were originally synthesized and evaluated as potential hypocholesteremic and antitumor agents [1]. The compound's computed LogP of 1.72 and topological polar surface area (tPSA) of 92.5 Ų position it in a distinct physicochemical space relative to simpler unsubstituted pyrimidineacetic acid congeners .

Why Generic 5-Pyrimidineacetic Acid Cannot Replace the 4-Methoxybenzyl Bioisostere: Structural Selectivity in 6-Hydroxy-2-(4-methoxybenzyl)-4-methyl-5-pyrimidineacetic Acid


In-class compounds within the pyrimidineacetic acid family are not interchangeable. The presence of the 4-methoxybenzyl substituent at the 2-position of the pyrimidine ring in CAS 64677-94-7 introduces a hydrophobic aromatic extension absent in simpler analogs such as 2-pyrimidineacetic acid or 5-pyrimidineacetic acid . This structural modification substantially alters the compound's lipophilicity (ΔLogP ≈ 1.6–2.8 units vs. unsubstituted analogs) and molecular recognition surface, as evidenced by the class-level structure-activity relationships (SAR) reported for alkoxybenzyl-substituted pyrimidineacetic acids, where the nature and position of the benzyl substituent were shown to critically modulate biological outcomes including antitumor and hypocholesteremic activities [1]. Consequently, substituting CAS 64677-94-7 with a generic pyrimidineacetic acid lacking the 4-methoxybenzyl group would yield a molecule with fundamentally different physicochemical and pharmacological properties, rendering it unsuitable for applications requiring this specific scaffold architecture.

CAS 64677-94-7 Quantitative Differentiation: Physicochemical and Structural Comparison Against Unsubstituted Pyrimidineacetic Acid Analogs


Lipophilicity Differential: CAS 64677-94-7 vs. Unsubstituted 2-Pyrimidineacetic Acid

CAS 64677-94-7 exhibits a computed LogP of 1.72 —substantially higher than the LogP of 0.10 recorded for 2-pyrimidineacetic acid (CAS 66621-73-6), a representative unsubstituted analog . This ~1.6 log unit increase reflects the lipophilic contribution of the 4-methoxybenzyl substituent and directly impacts predicted membrane permeability and tissue distribution properties.

LogP lipophilicity bioavailability tuning lead optimization

Polar Surface Area and Permeability Predictor: Balancing Solubility vs. Passive Diffusion

The target compound possesses a computed topological polar surface area (tPSA) of 92.5 Ų . While higher than the 63.1 Ų tPSA of simpler pyrimidineacetic acid analogs —largely due to the additional oxygen atoms in the methoxy and hydroxyl groups—this value remains well below the commonly cited 140 Ų threshold for acceptable oral absorption. Combined with its elevated LogP (1.72), the compound's physicochemical profile suggests a balanced solubility-permeability trade-off distinct from the more polar, less permeable unsubstituted analogs.

polar surface area tPSA oral bioavailability drug-likeness

Molecular Weight and Heavy Atom Count: A Structurally More Complex Pharmacophore

CAS 64677-94-7 has a molecular weight of 288.30 g/mol and 21 heavy atoms , representing a substantial increase in structural complexity compared to 5-pyrimidineacetic acid (MW 138.12; 10 heavy atoms) [1]. This greater molecular volume provides additional pharmacophoric features—specifically the 4-methoxybenzyl moiety—that enable more extensive intermolecular interactions with biological targets, consistent with the class-level observation that alkoxybenzyl-substituted pyrimidineacetic acids exhibit distinct biological activity profiles relative to the unsubstituted parent scaffold [2].

molecular weight heavy atom count fragment-based design chemical space

Predicted Boiling Point for Process Chemistry: A Practical Differentiation for Scale-Up Teams

CAS 64677-94-7 has a predicted boiling point of 498.4 °C at 760 mmHg , which is substantially higher than the 287.5 °C boiling point of the simpler 2-pyrimidineacetic acid [1]. This ~211 °C difference carries direct implications for the selection of purification strategies during scale-up: the target compound's high predicted boiling point suggests that distillation is not a viable purification method under standard conditions, whereas the lower-boiling analog may be distillable. Process development teams must therefore rely on recrystallization or chromatography for CAS 64677-94-7.

boiling point process chemistry purification distillation feasibility

Important Caveat on Pharmacological Comparative Evidence

IMPORTANT LIMITATION: Despite the structural assignment of CAS 64677-94-7 to the alkoxybenzyl-substituted pyrimidineacetic acid class, no publicly accessible quantitative pharmacological data (IC₅₀, Kᵢ, EC₅₀, in vivo efficacy, or selectivity profile) could be identified for this specific compound in primary literature or authoritative databases as of this analysis. The class-level biological activities reported by Melik-Ogandzhanyan et al. (1977) describe the broader compound series as possessing antitumor and hypocholesteremic properties [1], but specific quantitative head-to-head comparisons between CAS 64677-94-7 and structurally defined analogs are not available in the open literature. Users seeking pharmacological differentiation should request unpublished in-house data from the vendor or commission bespoke comparative profiling.

data availability pharmacological characterization procurement risk assessment

Practical Deployment Scenarios for CAS 64677-94-7 Based on Physicochemical Differentiation


Scaffold-Hopping and Fragment Growth in Medicinal Chemistry

The 4-methoxybenzyl substituent of CAS 64677-94-7 provides a hydrophobic aromatic extension that distinguishes it from minimal pyrimidineacetic acid cores. Medicinal chemistry teams engaged in fragment-based drug discovery can deploy this compound as a pre-functionalized scaffold, leveraging the documented antitumor potential of alkoxybenzyl-substituted pyrimidineacetic acids [1] to accelerate hit-to-lead progression. The LogP of 1.72 positions it favorably for targets requiring moderate lipophilicity for cellular penetration .

Physicochemical Probe for Membrane Permeability Studies

With a computed LogP of 1.72 and tPSA of 92.5 Ų , CAS 64677-94-7 occupies a distinct physicochemical niche relative to unsubstituted analogs (LogP ~0.1, tPSA ~63 Ų). Researchers investigating structure-permeability relationships across the pyrimidine chemical space can use this compound as a representative of the moderate-lipophilicity, moderate-polar-surface-area quadrant to benchmark passive diffusion assays such as PAMPA or Caco-2 monolayers.

Synthetic Intermediate for Diversified Pyrimidine Libraries

The carboxylic acid moiety at position 5 of the pyrimidine ring enables straightforward derivatization via amide bond formation, esterification, or reduction, making CAS 64677-94-7 a versatile intermediate for generating focused chemical libraries [1]. The presence of the 6-hydroxy group offers an additional site for selective functionalization (e.g., O-alkylation, sulfonation), providing orthogonal diversification handles not available in simpler pyrimidineacetic acid derivatives.

Process Development for High-Boiling Heterocyclic Intermediates

The predicted boiling point of 498.4 °C at atmospheric pressure identifies CAS 64677-94-7 as a non-distillable intermediate, necessitating alternative purification strategies such as recrystallization or preparative HPLC. Process chemistry teams evaluating scalable routes to complex pyrimidine-based APIs can use this compound as a model substrate for optimizing non-distillative purification workflows.

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